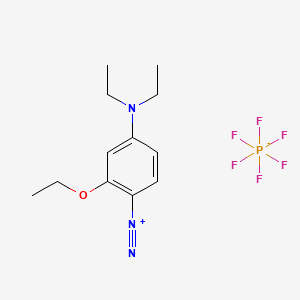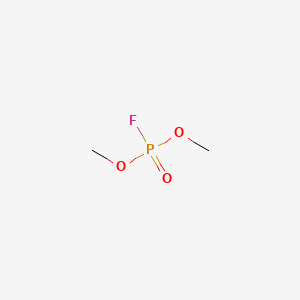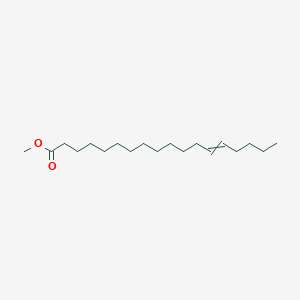
1-(4-Hydroxybenzoyl)glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxybenzoyl)glucuronide is a glucuronide conjugate of 4-hydroxybenzoic acid. This compound is formed through the process of glucuronidation, where glucuronic acid is attached to 4-hydroxybenzoic acid. It is a significant metabolite in the human body and plays a crucial role in the detoxification and excretion of various substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybenzoyl)glucuronide typically involves the glucuronidation of 4-hydroxybenzoic acid. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using engineered microorganisms. These microorganisms are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxybenzoyl)glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to 4-hydroxybenzoic acid and glucuronic acid by the action of β-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: This reaction typically requires acidic or enzymatic conditions. β-glucuronidase is commonly used to catalyze the hydrolysis of glucuronides.
Conjugation: The formation of this compound involves UDPGA and UGTs under physiological conditions.
Major Products: The major products formed from the hydrolysis of this compound are 4-hydroxybenzoic acid and glucuronic acid .
Applications De Recherche Scientifique
1-(4-Hydroxybenzoyl)glucuronide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxybenzoyl)glucuronide involves its formation through the conjugation of 4-hydroxybenzoic acid with glucuronic acid. This process is catalyzed by UGTs and requires UDPGA as a cofactor. The resulting glucuronide is more water-soluble, facilitating its excretion from the body through urine or bile . The primary molecular targets are the enzymes involved in glucuronidation and hydrolysis, such as UGTs and β-glucuronidase .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic acid: The parent compound of 1-(4-Hydroxybenzoyl)glucuronide, widely used in the synthesis of various bioproducts.
Vanillyl alcohol: Another derivative of 4-hydroxybenzoic acid with applications in the food and pharmaceutical industries.
Gastrodin: A glucuronide conjugate similar to this compound, used in traditional medicine.
Uniqueness: this compound is unique due to its specific role in the detoxification and excretion processes in the human body. Its formation and hydrolysis are crucial for maintaining the balance of various metabolites and xenobiotics .
Propriétés
Formule moléculaire |
C13H14O9 |
|---|---|
Poids moléculaire |
314.24 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxybenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O9/c14-6-3-1-5(2-4-6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13-17H,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
Clé InChI |
UDDPEWPRKBWBMA-UNLLLRGISA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)






![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)

